1-[(2-FLUOROPHENYL)METHYL]-N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-[(2-FLUOROPHENYL)METHYL]-N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a fluorophenyl group, and an oxadiazole moiety, making it a subject of study in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl and oxadiazole groups. Common reagents used in these reactions include fluorobenzene, methylamine, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-FLUOROPHENYL)METHYL]-N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, facilitated by reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(2-FLUOROPHENYL)METHYL]-N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoroacrylfentanyl
- 2-Fluorobutyrfentanyl
- 2-Fluoroisobutyrfentanyl
- 2-Methylacetylfentanyl
- 2-Methylmethoxyacetylfentanyl
Uniqueness
1-[(2-FLUOROPHENYL)METHYL]-N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2/c1-16-6-2-4-8-19(16)22-26-21(30-27-22)14-25-23(29)17-10-12-28(13-11-17)15-18-7-3-5-9-20(18)24/h2-9,17H,10-15H2,1H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCJOZLRTKQCGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CNC(=O)C3CCN(CC3)CC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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